molecular formula C7H7N3O3 B8603685 N-methyl-3-nitroisonicotinamide

N-methyl-3-nitroisonicotinamide

Cat. No.: B8603685
M. Wt: 181.15 g/mol
InChI Key: QVTFOGQFKBPASR-UHFFFAOYSA-N
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Description

However, based on its name, the compound likely features a pyridine ring (isonicotinamide backbone) with a nitro (-NO₂) group at position 3 and a methyl (-CH₃) substituent on the amide nitrogen.

Properties

Molecular Formula

C7H7N3O3

Molecular Weight

181.15 g/mol

IUPAC Name

N-methyl-3-nitropyridine-4-carboxamide

InChI

InChI=1S/C7H7N3O3/c1-8-7(11)5-2-3-9-4-6(5)10(12)13/h2-4H,1H3,(H,8,11)

InChI Key

QVTFOGQFKBPASR-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=NC=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

While direct data on N-methyl-3-nitroisonicotinamide is absent, comparisons can be drawn to compounds in the evidence with analogous functional groups or structural motifs:

6-Methoxynicotinamide ()

  • Structure : A nicotinamide derivative with a methoxy (-OCH₃) group at position 6 of the pyridine ring.
  • Key Differences : Unlike the target compound, it lacks a nitro group and features a methoxy substituent instead. Methoxy groups are typically electron-donating, whereas nitro groups are electron-withdrawing, which may alter reactivity or biological activity.

3-Chloro-N-Phenyl-Phthalimide ()

  • Structure : A phthalimide derivative with a chloro (-Cl) substituent and phenyl group.
  • Key Differences: While structurally distinct (phthalimide vs. pyridine backbone), both compounds feature aromatic rings with electron-withdrawing groups (chloro vs. nitro). Such groups influence polymerization reactions, as seen in its role as a monomer for polyimides .
  • Applications : Used in polymer synthesis, highlighting the importance of substituent purity in industrial processes.

N-Nitrosodimethylamine (NDMA) (Evidences 2–5)

  • Structure: A nitrosamine with a nitroso (-N-NO) group.
  • Key Differences: NDMA’s nitroso group differs from the nitro group in the target compound but shares nitrogen-containing functional groups. NDMA is a potent carcinogen, whereas nitro groups in pharmaceuticals may modulate toxicity or bioactivity.
  • Safety Profile: NDMA requires stringent handling protocols (e.g., enclosed systems, OSHA compliance) due to its carcinogenicity .

Data Table: Comparison of Related Compounds

Compound Molecular Formula Functional Groups Key Applications/Safety Notes Evidence Source
6-Methoxynicotinamide C₇H₈N₂O₂ Methoxy, carboxamide Biochemical research, drug synthesis
3-Chloro-N-Phenyl-Phthalimide C₁₄H₈ClNO₂ Chloro, phthalimide Polymer synthesis
N-Nitrosodimethylamine C₂H₆N₂O Nitroso Research chemical (high carcinogenicity)

Research Findings and Implications

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) enhance electrophilic reactivity, which may influence interactions in biological systems or material properties .
  • Toxicity Considerations: While NDMA’s nitroso group is carcinogenic, nitro groups in other compounds (e.g., antibiotics) may have therapeutic roles, underscoring the need for targeted toxicity studies .
  • Synthetic Utility : High-purity substituted aromatic compounds (e.g., 3-chloro-N-phenyl-phthalimide) are critical in polymer chemistry, suggesting similar quality standards would apply to This compound .

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